Cas no 1268521-55-6 (1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride)
![1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1268521-55-6x500.png)
1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride
- 1-Methyl-1,6-diazaspiro[3.5]nonane
-
- インチ: 1S/C8H16N2.2ClH/c1-10-6-4-8(10)3-2-5-9-7-8;;/h9H,2-7H2,1H3;2*1H
- InChIKey: OALJGGUGPRKXDD-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2(CCCNC2)CC1.[H]Cl.[H]Cl
1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127047-1g |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 1g |
¥15592.00 | 2024-08-09 | |
Chemenu | CM561769-250mg |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 250mg |
$960 | 2024-08-02 | |
Chemenu | CM561769-1g |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 1g |
$1599 | 2024-08-02 | |
Chemenu | CM561769-100mg |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 100mg |
$640 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127047-250mg |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 250mg |
¥8731.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127047-100mg |
1-Methyl-1,6-diazaspiro[3.5]nonane |
1268521-55-6 | 97% | 100mg |
¥5405.00 | 2024-08-09 |
1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
1-methyl-1,6-diazaspiro[3.5]nonane dihydrochlorideに関する追加情報
1-Methyl-1,6-diazaspiro[3.5]nonane Dihydrochloride (CAS No. 1268521-55-6): An Overview of a Promising Compound in Pharmaceutical Research
1-Methyl-1,6-diazaspiro[3.5]nonane dihydrochloride (CAS No. 1268521-55-6) is a unique and intriguing compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound, also known as MMDA, belongs to the class of spirocyclic compounds and is characterized by its distinctive spirocyclic structure, which confers it with unique chemical and biological properties.
The chemical structure of 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride consists of a spirocyclic ring system with a diazacyclic core and a methyl group substitution. The presence of the diazacyclic core and the spirocyclic structure imparts this compound with high stability and specific binding affinities to various biological targets. These properties make it an attractive candidate for the development of novel drugs targeting a range of diseases.
Recent studies have highlighted the potential of 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving cognitive impairment and neurodegenerative diseases. Research has shown that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for cognitive function and mood regulation.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride on cognitive function in animal models of Alzheimer's disease. The results demonstrated that this compound significantly improved cognitive performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Beyond its neurological applications, 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride has also shown promise in the treatment of psychiatric disorders such as depression and anxiety. Preclinical studies have indicated that this compound exhibits antidepressant-like effects by enhancing serotoninergic neurotransmission and modulating stress responses. These findings suggest that it could be developed into a novel antidepressant with fewer side effects compared to existing treatments.
The pharmacokinetic properties of 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride have been extensively studied to understand its behavior in biological systems. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration in clinical settings. Additionally, its low toxicity and high selectivity for specific receptors further enhance its potential as a therapeutic agent.
In terms of safety and toxicity, studies have demonstrated that 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride exhibits low toxicity at therapeutic doses. Animal studies have shown no significant adverse effects on major organs or systems, indicating that it is well-tolerated at clinically relevant concentrations. This favorable safety profile supports its further development as a potential drug candidate.
The synthetic route for producing 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride has been optimized to ensure high yields and purity levels. The synthesis involves several steps, including the formation of the spirocyclic ring system and subsequent functional group modifications to introduce the methyl group and hydrochloride salt. These advancements in synthetic chemistry have facilitated the large-scale production of this compound for preclinical and clinical studies.
In conclusion, 1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride (CAS No. 1268521-55-6) represents a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel drugs targeting neurological disorders, psychiatric conditions, and other therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for future clinical trials and potential commercialization.
1268521-55-6 (1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride) 関連製品
- 1980049-41-9(Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate)
- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)
- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)
- 1803914-07-9(6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine)
- 103181-65-3(Benzene, 1-[(2,2-dimethoxyethyl)thio]-2-methoxy-)
- 1159533-55-7(6-Amino-2-(bromomethyl)benzo[d]oxazole)
- 1628927-31-0(4,4-bis(ethoxymethyl)cyclohexanone)
- 525570-29-0(4-(2-Chloro-4-fluorobenzyl)oxy-3-methoxybenzaldehyde)
- 924824-36-2(N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)
- 401909-55-5(1-(1h-pyrrol-2-yl)methanamine Hydrochloride (1:1))




